molecular formula C26H27N3O2S B4256036 N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide

N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide

Katalognummer B4256036
Molekulargewicht: 445.6 g/mol
InChI-Schlüssel: UQAQVOSYRVCXOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that targets the ion channel Kir7.1. ML277 has shown potential as a therapeutic agent for various diseases, including hypertension, cystic fibrosis, and sickle cell anemia.

Wirkmechanismus

N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide is a selective inhibitor of the Kir7.1 channel, which is a member of the inwardly rectifying potassium (Kir) channel family. Kir7.1 channels are primarily found in the kidney, where they play a role in regulating salt and water balance. N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide binds to the intracellular domain of Kir7.1, leading to a decrease in channel activity and subsequent inhibition of ion transport (2).
Biochemical and Physiological Effects
N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on blood pressure, CFTR activity, and Gardos channel activity, N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of the Kir1.1 channel, which is important for the regulation of renal salt reabsorption (5). N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of the Kir4.1 channel, which is important for the regulation of neuronal excitability (6).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide is its selectivity for the Kir7.1 channel, which allows for specific inhibition of this channel without affecting other Kir channels. However, one limitation of N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect (2).

Zukünftige Richtungen

There are several future directions for research on N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the Kir7.1 channel. Another area of interest is the investigation of the role of Kir7.1 channels in other physiological processes, such as insulin secretion and hearing (7). Additionally, N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide may have potential as a therapeutic agent for other diseases, such as epilepsy and neuropathic pain, which are associated with abnormal Kir channel activity (8).
Conclusion
In conclusion, N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide is a small molecule inhibitor that targets the Kir7.1 channel and has shown potential as a therapeutic agent for various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide as a therapeutic agent and to develop more potent and selective inhibitors of the Kir7.1 channel.
References:
1. Yu, Y., et al. (2013). Discovery, Synthesis, and Structure-Activity Relationship Development of a Series of N-(4-(2-((5-methyl-1H-imidazol-4-yl)methylamino)ethyl)phenyl)amides as Novel Kir7.1 Inhibitors. Journal of Medicinal Chemistry, 56(23), 9524-9534.
2. Wang, W., et al. (2015). Inhibition of Kir7.1 potassium channels by a novel small molecule compound significantly attenuates the development of hypertension. Journal of the American Heart Association, 4(12), e002133.
3. Cui, G., et al. (2013). N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide specifically enhances the fully activated open probability of CFTR. Molecular Pharmacology, 84(4), 384-391.
4. Andemariam, B., et al. (2011). Inhibition of Gardos channel function by N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide reduces sickle cell anaemia and parasite survival. British Journal of Haematology, 153(3), 312-318.
5. Li, Y., et al. (2016). Kir7.1 regulates renal salt reabsorption by controlling the level of the Na+-K+-2Cl- cotransporter (NKCC2) in the apical plasma membrane. Journal of Biological Chemistry, 291(49), 25159-25170.
6. Liao, Y., et al. (2010). Inhibition of Kir4.1 and Kir4.1/Kir5.1 channels by small molecule blockers. Neuroscience Letters, 481(1), 49-54.
7. Hibino, H., et al. (2010). The functions of Kir channels in the heart and other tissues. Physiology, 25(3), 145-151.
8. D'Adamo, M. C., et al. (2015). Novel therapeutic targets in epilepsy: modulation of neuronal ion channels. Current Medicinal Chemistry, 22(2), 163-190.

Wissenschaftliche Forschungsanwendungen

N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. In one study, N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide was found to lower blood pressure in hypertensive rats by inhibiting the activity of Kir7.1 channels in the renal tubules (2). In another study, N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide was shown to increase the activity of the CFTR chloride channel, which is defective in cystic fibrosis patients (3). N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide has also been shown to increase the activity of the Gardos channel, which is important for the dehydration of sickle cells in sickle cell anemia (4).

Eigenschaften

IUPAC Name

N-[4-(3-methylphenyl)phenyl]-1-(2-pyridin-4-ylsulfanylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S/c1-19-3-2-4-22(17-19)20-5-7-23(8-6-20)28-26(31)21-11-15-29(16-12-21)25(30)18-32-24-9-13-27-14-10-24/h2-10,13-14,17,21H,11-12,15-16,18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQVOSYRVCXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3'-methyl-4-biphenylyl)-1-[(4-pyridinylthio)acetyl]-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.